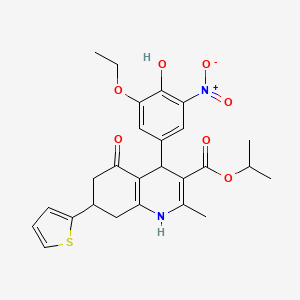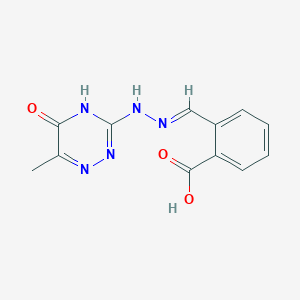![molecular formula C22H22ClNO2 B11613283 3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11613283.png)
3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸は、クロロフェニル基とプロパン-2-イルフェニル基が置換されたピロール環を含むユニークな構造を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピロール環の形成から始まり、続いて求電子置換反応によってクロロフェニル基とプロパン-2-イルフェニル基を導入します。最後のステップでは、目的の生成物が得られるように制御された条件下でプロパン酸部分を付加します。
工業生産方法
この化合物の工業生産では、同様の合成経路を使用する場合がありますが、より大規模に行われます。自動反応器と連続フローシステムを使用することで、生産プロセスの効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、化合物の純度を確保します。
化学反応解析
反応の種類
3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、この化合物はアルコールまたはアミンに変換することができます。
置換: 求電子置換反応と求核置換反応により、分子にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬は、特定の条件下で用いられ、目的の置換を実現します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸は、幅広い科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の生物分子との相互作用を研究することで、治療薬としての可能性を理解しています。
医学: 炎症や痛みを伴う疾患の治療における潜在的な用途を調査しています。
産業: 新しい材料や化学プロセスの開発における潜在的な用途を調査しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the chlorophenyl and propan-2-ylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
作用機序
3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的を解明するためには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 3-{5-(4-ブロモフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸
- 3-{5-(4-フルオロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸
- 3-{5-(4-メチルフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸
独自性
3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸の独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を付与します。類似の化合物と比較して、クロロフェニル基の存在は、その反応性と潜在的な治療効果を高める可能性があります。
この記事では、3-{5-(4-クロロフェニル)-1-[4-(プロパン-2-イル)フェニル]-1H-ピロール-2-イル}プロパン酸について、その合成、反応、用途、作用機序、類似の化合物との比較など、包括的な概要を説明します。さまざまな分野におけるその可能性と用途を完全に理解するためには、さらなる研究が必要です。
類似化合物との比較
Similar Compounds
- 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid
- 3-{5-(4-fluorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid
- 3-{5-(4-methylphenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Uniqueness
The uniqueness of 3-{5-(4-chlorophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and potential therapeutic effects.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in various fields.
特性
分子式 |
C22H22ClNO2 |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)-1-(4-propan-2-ylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H22ClNO2/c1-15(2)16-5-9-19(10-6-16)24-20(12-14-22(25)26)11-13-21(24)17-3-7-18(23)8-4-17/h3-11,13,15H,12,14H2,1-2H3,(H,25,26) |
InChIキー |
XRSGUMIXXOOLQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-hydroxy-3-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613211.png)

![dimethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11613218.png)
![Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11613221.png)
![8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11613229.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613233.png)
![2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11613234.png)
![6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613247.png)

![2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11613271.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11613276.png)
![4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11613278.png)
![N-(4-fluorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11613279.png)
